
Fmoc-3-Ethyl-3-methyl-L-norvaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-3-Ethyl-3-methyl-L-norvaline is a synthetic amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the assembly of peptides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-Ethyl-3-methyl-L-norvaline typically involves the protection of the amino group with the Fmoc group. The process begins with the starting material, 3-Ethyl-3-methyl-L-norvaline, which undergoes a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Fmoc-3-Ethyl-3-methyl-L-norvaline undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in an organic solvent.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters.
Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides (e.g., DCC, EDC) and coupling additives (e.g., HOBt, HOAt).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields 3-Ethyl-3-methyl-L-norvaline.
Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as a constituent.
科学的研究の応用
Chemistry
Fmoc-3-Ethyl-3-methyl-L-norvaline is widely used in the field of peptide chemistry. It serves as a building block for the synthesis of peptides and peptidomimetics, which are essential for studying protein structure and function .
Biology
In biological research, peptides containing this compound are used to investigate protein-protein interactions, enzyme-substrate relationships, and receptor-ligand binding .
Medicine
The compound is utilized in the development of peptide-based therapeutics. Peptides synthesized with this compound can exhibit enhanced stability and bioavailability, making them suitable for drug development .
Industry
In the pharmaceutical industry, this compound is employed in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic reagents and biochemical assays .
作用機序
The mechanism of action of Fmoc-3-Ethyl-3-methyl-L-norvaline is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during peptide assembly, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to the growing peptide chain .
類似化合物との比較
Similar Compounds
- Fmoc-3-Ethyl-L-norvaline
- Fmoc-3-Methyl-L-norvaline
- Fmoc-3-Isopropyl-L-norvaline
Uniqueness
Fmoc-3-Ethyl-3-methyl-L-norvaline is unique due to the presence of both ethyl and methyl groups on the norvaline backbone. This structural feature imparts distinct steric and electronic properties, influencing the compound’s reactivity and interactions in peptide synthesis. Compared to similar compounds, this compound offers a balance of hydrophobicity and steric hindrance, making it a valuable building block in the design of peptides with specific structural and functional attributes .
特性
分子式 |
C23H27NO4 |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
(2S)-3-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C23H27NO4/c1-4-23(3,5-2)20(21(25)26)24-22(27)28-14-19-17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h6-13,19-20H,4-5,14H2,1-3H3,(H,24,27)(H,25,26)/t20-/m1/s1 |
InChIキー |
VCVVUHVVAJCPEZ-HXUWFJFHSA-N |
異性体SMILES |
CCC(C)(CC)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CCC(C)(CC)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


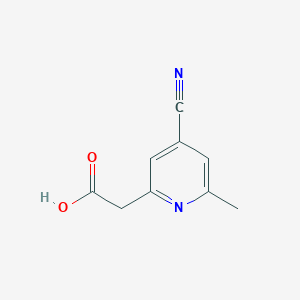

![1-[2-(Aminomethyl)-1H-imidazol-5-YL]ethanone](/img/structure/B14852538.png)
![methyl (3aS,4S,5S,6Z,10E,11aR)-5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14852540.png)

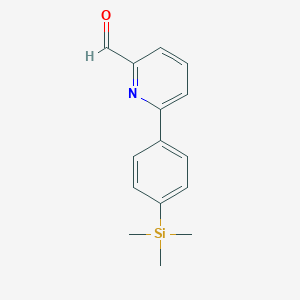

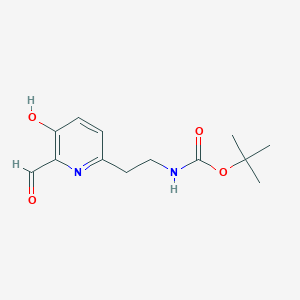

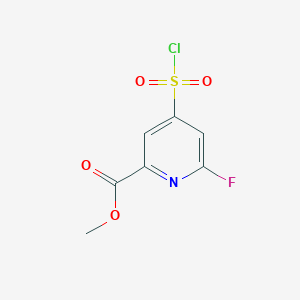
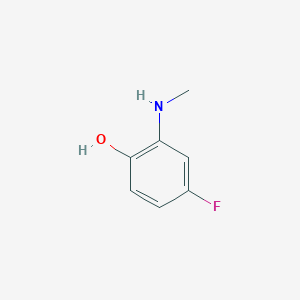
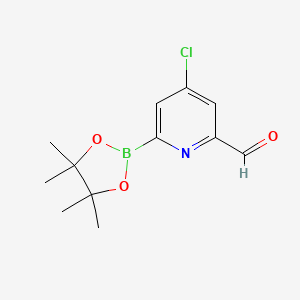

![(2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14852613.png)
